molecular formula C11H14O3 B13995139 (3-Methoxyphenyl)methyl propanoate CAS No. 6942-60-5

(3-Methoxyphenyl)methyl propanoate

Cat. No.: B13995139
CAS No.: 6942-60-5
M. Wt: 194.23 g/mol
InChI Key: SZDPHNWSYRXYOI-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)methyl propanoate is an organic compound with the CAS number 6942-60-5 and the molecular formula C11H14O3 . It has a molecular weight of approximately 194.23 g/mol . Researchers can order this compound using its canonical SMILES: CCC(=O)OCC1=CC(=CC=C1)OC . Key physicochemical properties include a calculated boiling point of 268.8°C at 760 mmHg, a flash point of 107.1°C, and a density of about 1.062 g/cm³ . Its vapor pressure is estimated to be 0.00754 mmHg at 25°C . As a phenylpropanoid-like ester, this compound is of interest in various chemical and biochemical research fields, including synthetic organic chemistry and the study of fragrance or flavor compounds. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

6942-60-5

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(3-methoxyphenyl)methyl propanoate

InChI

InChI=1S/C11H14O3/c1-3-11(12)14-8-9-5-4-6-10(7-9)13-2/h4-7H,3,8H2,1-2H3

InChI Key

SZDPHNWSYRXYOI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)methyl propanoate typically involves the esterification reaction between 3-methoxybenzyl alcohol and propanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of (3-Methoxyphenyl)methyl propanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of biocatalysts, such as lipases, can be employed to achieve enantioselective synthesis of the ester, which is particularly useful in the production of optically pure compounds for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)methyl propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-hydroxybenzyl propanoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, 3-methoxybenzyl alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: 3-Hydroxybenzyl propanoate

    Reduction: 3-Methoxybenzyl alcohol

    Substitution: Halogenated derivatives of (3-Methoxyphenyl)methyl propanoate

Scientific Research Applications

(3-Methoxyphenyl)methyl propanoate Applications

(3-Methoxyphenyl)methyl propanoate, also known as methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, is an organic compound with the molecular formula C11H14O4C_{11}H_{14}O_4 and a molecular weight of 210.23 g/mol. It features a propanoate group esterified to a phenolic structure that includes methoxy and hydroxy substituents. Typically, it appears as a clear liquid ranging in color from very pale yellow to pale yellow and has no distinct odor.

Scientific Research Applications

(3-Methoxyphenyl)methyl propanoate in biological systems
(3-Methoxyphenyl)methyl propanoate may be used in formulations aimed at reducing oxidative damage in biological systems due to its antioxidant properties.

(3-Methoxyphenyl)methyl propanoate as an intermediate
(3-Methoxyphenyl)methyl propanoate is used as an important organic synthetic intermediate, a fine chemical raw material, and an organic solvent, with extensive applications in the electronic industry, organic synthesis, and adhesive and paint industries .

Analogues of (3-Methoxyphenyl)methyl propanoate

Compound NameSimilarityNotable Features
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate1.00Different positioning of hydroxy and methoxy groups
Ethyl 3-(3,4-dimethoxyphenyl)propionate0.96Contains two methoxy groups on the aromatic ring
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate0.96Similar structure but different alkyl group
Ethyl 3-(3,4,5-trimethoxyphenyl)propanoate0.94Features three methoxy groups
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate0.94Contains multiple substitutions affecting reactivity

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)methyl propanoate largely depends on its interaction with biological targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The methoxy group can also participate in hydrogen bonding with biological macromolecules, affecting their function and stability .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name CAS No. Molecular Formula Key Substituents Primary Applications Source ID
(3-Methoxyphenyl)methyl propanoate - C11H14O3 3-methoxyphenyl, methyl ester Pesticides, cosmetics, plastics
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate 129150-61-4 C11H14O4 3-hydroxy, 4-methoxyphenyl Pharmaceutical intermediates
Methyl 3-amino-3-(3-methoxyphenyl)propanoate HCl 1269634-11-8 C11H15NO3·HCl 3-amino, 3-methoxyphenyl Synthetic intermediates
Methyl 2-(3-benzoyl phenyl)propanoate - C17H16O3 3-benzoyl phenyl Prodrug for ketoprofen

Key Structural Differences :

  • Substituent Position: The position of methoxy (e.g., 3-methoxy vs. 4-methoxy) or additional functional groups (e.g., hydroxyl or amino) alters polarity, solubility, and reactivity.
  • Backbone Modifications: Compounds like methyl 2-(3-benzoyl phenyl)propanoate feature a benzoyl group, increasing steric bulk and altering metabolic stability, which is critical for prodrug design .

Functional and Application Comparisons

Functional Insights :

  • Pharmacological Use: Methyl 2-(3-benzoyl phenyl)propanoate demonstrates how ester modifications (e.g., benzoyl addition) enhance therapeutic efficacy, contrasting with (3-Methoxyphenyl)methyl propanoate’s non-pharmacological roles .
  • Environmental Impact: (3-Methoxyphenyl)methyl propanoate’s association with plasticizers and cosmetics underscores its environmental persistence, whereas methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate’s pharmaceutical use necessitates stricter regulatory controls .

Environmental and Health Implications

  • (3-Methoxyphenyl)methyl propanoate: Detected in maternal and cord sera, with higher levels in privileged demographics, suggesting environmental justice concerns .
  • Perfluorohexanesulfonic acid (PFAS): Often co-detected with (3-Methoxyphenyl)methyl propanoate, indicating shared exposure pathways in consumer products .

Q & A

Q. What are the primary synthetic routes for (3-Methoxyphenyl)methyl propanoate, and how do reaction conditions influence yield?

  • Methodological Answer : Two main approaches are documented:
  • Multi-step synthesis (e.g., via intermediates like methyl 2-(4-(benzyloxy)-3-methoxyphenyl)acetate): Bromination, methylations, and esterifications are used, with Pd/C-catalyzed hydrogenation for deprotection .
  • Direct esterification : Propanoic acid derivatives react with methanol under sulfuric acid catalysis, followed by neutralization and distillation .
  • Key Considerations : Optimize temperature (60–80°C for esterification) and catalyst loading (e.g., 5–10% Pd/C for hydrogenation). Steric hindrance from the 3-methoxy group may necessitate longer reaction times or higher catalyst concentrations.

Q. Which analytical techniques are most reliable for characterizing (3-Methoxyphenyl)methyl propanoate?

  • Methodological Answer :
  • Vibrational Spectroscopy : Compare experimental IR peaks with DFT-calculated transitions. For methyl propanoate analogs, carbonyl (C=O) stretches appear at ~1730 cm⁻¹, with shifts upon adsorption (e.g., −31 cm⁻¹ on silica) .
  • NMR : Use ¹H/¹³C NMR to confirm ester linkage (δ ~3.6 ppm for methoxy protons, δ ~170 ppm for carbonyl carbon) and aromatic substitution patterns .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 195.1 (C₁₁H₁₄O₃) aligns with NIST data for related propanoates .

Q. How should (3-Methoxyphenyl)methyl propanoate be stored to ensure stability?

  • Methodological Answer :
  • Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis.
  • Avoid prolonged exposure to moisture or basic conditions, which accelerate ester degradation.
  • Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 6 months .

Advanced Research Questions

Q. What mechanistic insights explain side-product formation during (3-Methoxyphenyl)methyl propanoate synthesis?

  • Methodological Answer :
  • Competing Reactions : Transesterification or demethylation may occur under acidic conditions. For example, methoxy groups on aromatic rings can undergo hydrolysis if reaction pH < 2 .
  • Mitigation Strategies : Use buffered conditions (pH 4–6) during esterification and monitor by TLC (silica gel, ethyl acetate/hexane 1:4). Isolate intermediates like bis(4-(benzyloxy)-3-methoxyphenyl)methanol to minimize byproducts .

Q. How can computational modeling predict the adsorption behavior of (3-Methoxyphenyl)methyl propanoate on catalytic surfaces?

  • Methodological Answer :
  • DFT Calculations : Model adsorption geometries (e.g., carbonyl-O vs. ester-O binding on silica). For methyl propanoate, carbonyl-O adsorption lowers C=O stretching frequency by 31 cm⁻¹ .
  • MD Simulations : Simulate solvent effects (e.g., hexane vs. ethanol) on surface interactions. Adjust force fields to account for methoxy group polarity.

Q. What metabolic pathways degrade (3-Methoxyphenyl)methyl propanoate in hepatic models, and how can stability be improved?

  • Methodological Answer :
  • In Vitro Assays : Incubate with human liver microsomes (HLMs) and monitor via LC-MS. Expect esterase-mediated hydrolysis to 3-methoxyphenyl methanol and propanoic acid .
  • Stabilization Strategies : Introduce electron-withdrawing substituents (e.g., -NO₂) on the aromatic ring to reduce enzymatic cleavage rates. Validate via Michaelis-Menten kinetics (Km, Vmax).

Q. How do structural modifications of (3-Methoxyphenyl)methyl propanoate affect its bioactivity as a prodrug?

  • Methodological Answer :
  • Prodrug Design : Replace the methyl ester with ethyl or propyl groups to modulate lipophilicity (logP). For ketoprofen prodrugs, ethyl esters showed 2× higher bioavailability than methyl .
  • In Vivo Testing : Compare plasma AUC (Area Under Curve) in rodent models. Use microdialysis to track tissue-specific hydrolysis rates.

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